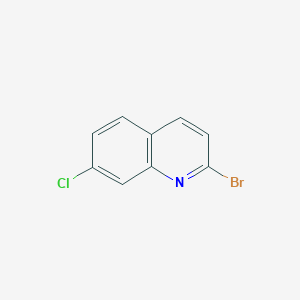

2-Bromo-7-chloroquinoline

描述

Significance of Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

Quinoline, a nitrogen-containing heterocyclic aromatic compound, serves as a fundamental building block in the creation of a wide array of synthetic compounds. researchgate.netresearchgate.net Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a stable yet reactive framework that is highly valued in both organic and medicinal chemistry. researchgate.netdakenchem.comorientjchem.org The versatility of the quinoline scaffold allows for the introduction of various functional groups at different positions, leading to a diverse range of derivatives with distinct properties. orientjchem.orgnih.gov

In medicinal chemistry, the quinoline nucleus is considered a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active agents. researchgate.netnih.gov Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgnih.govontosight.ai The ability of the quinoline structure to interact with various biological targets, such as enzymes and receptors, underpins its importance in drug discovery and development. dakenchem.comorientjchem.org Researchers continue to explore the modification of the quinoline scaffold to enhance the therapeutic efficacy and pharmacokinetic properties of new drug candidates. orientjchem.org

Overview of Halogenated Quinoline Derivatives

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold gives rise to halogenated quinoline derivatives. These modifications can significantly influence the physicochemical and biological properties of the parent molecule. acs.org Halogenation can alter factors like lipophilicity, which affects how easily a compound can pass through cell membranes, and can also impact the compound's metabolic stability and binding affinity to biological targets. orientjchem.org

The position and type of halogen substituent on the quinoline ring play a crucial role in determining the compound's reactivity and biological activity. orientjchem.org For instance, the presence of a halogen can create new sites for further chemical reactions, making these derivatives versatile intermediates in organic synthesis. dakenchem.com In the context of medicinal chemistry, halogenated quinolines have been investigated for a range of therapeutic applications, with some showing promise as potent antibacterial and anticancer agents. orientjchem.orgnih.gov The unique electronic properties of halogens can enhance the interactions of these derivatives with specific biological pathways. ontosight.ainih.gov

Specific Focus on 2-Bromo-7-chloroquinoline within the Quinoline Family

This compound is a distinct member of the halogenated quinoline family, characterized by a bromine atom at the 2-position and a chlorine atom at the 7-position of the quinoline ring system. dakenchem.com This specific arrangement of halogens makes it a valuable intermediate for the synthesis of more complex molecules. dakenchem.com The presence of two different halogens offers selective reactivity, allowing for stepwise functionalization at either the bromo or chloro-substituted position.

This compound serves as a key building block in the creation of a variety of quinoline derivatives with potential applications in materials science and pharmaceutical development. dakenchem.com The stable heterocyclic structure, combined with the reactive halogen substituents, provides a platform for developing novel compounds with tailored properties. dakenchem.com

Table 1: Properties of this compound and Related Compounds

| Property | This compound | 7-Bromo-2-chloroquinoline | 2-Bromo-7-chloroquinoxaline |

| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN sigmaaldrich.com | C₈H₄BrClN₂ alfa-chemistry.com |

| Molecular Weight | Not explicitly found | 242.50 g/mol sigmaaldrich.com | 243.49 g/mol alfa-chemistry.com |

| CAS Number | 1044764-18-2 dakenchem.com | 99455-15-9 sigmaaldrich.com | 89891-64-5 alfa-chemistry.com |

| Appearance | Not explicitly found | Solid sigmaaldrich.com | Not explicitly found |

| InChI Key | Not explicitly found | MOEWRAKNXMILKB-UHFFFAOYSA-N sigmaaldrich.com | FEXDKBKBNHCTDC-UHFFFAOYSA-N alfa-chemistry.com |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMIDBWHBBLQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 7 Chloroquinoline and Its Derivatives

Established Synthetic Routes for Quinoline (B57606) Core Derivatives

Several named reactions have become fundamental to the construction of the quinoline ring system. These methods, developed over a century ago, remain relevant and are often the starting point for the synthesis of complex quinoline derivatives.

Skraup Synthesis and its Variants

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. rlavie.comnih.gov The reaction involves the condensation of an aromatic amine, such as aniline, with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent like nitrobenzene. rlavie.compharmaguideline.comgoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. nih.govpharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

Key Features of the Skraup Synthesis:

Reactants: Aromatic amine, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene, arsenic acid). rlavie.com

Mechanism: Involves the in-situ formation of acrolein, followed by Michael addition, cyclization, and oxidation. nih.govpharmaguideline.com

Scope: A versatile method for the synthesis of quinoline and its substituted derivatives. The substitution pattern on the final quinoline is determined by the substituents on the starting aromatic amine.

Variants: The Doebner-von Miller reaction is a well-known variation that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. prepchem.com

Table 1: Key Aspects of the Skraup Synthesis

| Aspect | Description | Reference |

|---|---|---|

| Named After | Zdenko Hans Skraup | rlavie.com |

| Core Reactants | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | pharmaguideline.comgoogle.com |

| Key Intermediate | Acrolein (formed in situ from glycerol) | nih.govpharmaguideline.com |

| Primary Application | General synthesis of quinolines | rlavie.com |

Friedländer Synthesis and Adaptations

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). durham.ac.uktandfonline.com This condensation reaction, which can be catalyzed by either acid or base, leads to the formation of substituted quinolines. durham.ac.ukguidechem.com The reaction is valued for its operational simplicity and the ready availability of starting materials. mdpi.com

Two primary mechanisms have been proposed for the Friedländer synthesis. durham.ac.uk One pathway involves an initial aldol condensation followed by cyclization and dehydration. guidechem.com The alternative mechanism suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type condensation. durham.ac.uk

Key Features of the Friedländer Synthesis:

Reactants: 2-Aminoaryl aldehyde or ketone, a compound with an α-methylene group. durham.ac.ukmdpi.com

Catalysts: Can be acid-catalyzed (e.g., sulfuric acid, p-toluenesulfonic acid) or base-catalyzed (e.g., sodium hydroxide). durham.ac.ukmdpi.com

Scope: Particularly useful for the synthesis of 2,3-disubstituted quinolines. pharmaguideline.com

Adaptations: Modern adaptations include the use of various catalysts to improve yields and reaction conditions, such as microwave irradiation and the use of ionic liquids. mdpi.com

Table 2: Characteristics of the Friedländer Synthesis

| Characteristic | Description | Reference |

|---|---|---|

| Discoverer | Paul Friedländer | durham.ac.uk |

| Starting Materials | 2-Aminoaryl aldehyde/ketone and a compound with an active methylene group | durham.ac.ukmdpi.com |

| Catalysis | Acid or base | durham.ac.ukguidechem.com |

| Primary Products | Substituted quinolines, often 2,3-disubstituted | pharmaguideline.com |

Knorr Quinoline Synthesis

The Knorr quinoline synthesis, developed by Ludwig Knorr, involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (a 2-quinolone). nih.govorganic-chemistry.org The reaction proceeds via cyclization of the β-ketoanilide through an electrophilic aromatic substitution mechanism. The conditions of the reaction can influence the final product; for instance, using a large excess of polyphosphoric acid favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to a competing reaction forming a 4-hydroxyquinoline.

Key Features of the Knorr Quinoline Synthesis:

Reactants: β-ketoanilide, strong acid (e.g., sulfuric acid, polyphosphoric acid). nih.gov

Product: Typically yields 2-hydroxyquinolines (2-quinolones). nih.gov

Mechanism: Involves intramolecular cyclization of the β-ketoanilide.

Related Reaction: The Conrad-Limpach synthesis is a related method where anilines react with β-ketoesters. At lower temperatures, a β-aminoacrylate is formed, which cyclizes to a 4-quinolone. At higher temperatures, the anilide is formed, which then cyclizes to a 2-quinolone, similar to the Knorr synthesis. pharmaguideline.com

Table 3: Overview of the Knorr Quinoline Synthesis

| Aspect | Description | Reference |

|---|---|---|

| Developer | Ludwig Knorr | nih.gov |

| Starting Material | β-Ketoanilide | nih.gov |

| Primary Product | 2-Hydroxyquinoline (2-Quinolone) | nih.gov |

| Reaction Condition Influence | The amount of acid can affect the regioselectivity of the product (2- vs. 4-hydroxyquinoline) |

Combes Synthesis

The Combes quinoline synthesis, first reported by Alphonse Combes in 1888, is a method for preparing 2,4-disubstituted quinolines. The reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone. The initial step is the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline product.

Key Features of the Combes Synthesis:

Reactants: Arylamine, β-diketone.

Catalyst: Strong acid, such as sulfuric acid.

Product: Typically yields 2,4-disubstituted quinolines.

Mechanism: Proceeds through the formation of an enamine which then cyclizes. google.com The rate-determining step is the annulation of the molecule.

Table 4: Summary of the Combes Synthesis

| Feature | Description | Reference |

|---|---|---|

| Originator | Alphonse Combes | |

| Core Reactants | Arylamine and β-diketone | |

| Typical Product | 2,4-Disubstituted quinoline | |

| Key Intermediate | Schiff base/Enamine | google.com |

Pfitzinger Synthesis

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a chemical reaction that produces substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. The reaction begins with the base-catalyzed hydrolysis of isatin to an isatoic acid derivative. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.

Key Features of the Pfitzinger Synthesis:

Reactants: Isatin, a carbonyl compound (ketone or aldehyde), and a strong base.

Product: Quinoline-4-carboxylic acids.

Mechanism: Involves the opening of the isatin ring, followed by condensation with a carbonyl compound and subsequent cyclization.

Scope: A versatile method for accessing quinolines with a carboxylic acid group at the 4-position, which can be a useful handle for further synthetic transformations. pharmaguideline.com

Table 5: Pfitzinger Synthesis at a Glance

| Aspect | Description | Reference |

|---|---|---|

| Named After | Wilhelm Pfitzinger | |

| Starting Materials | Isatin, carbonyl compound, base | |

| Characteristic Product | Quinoline-4-carboxylic acid | |

| Initial Step | Base-catalyzed hydrolysis of the isatin amide bond |

Targeted Synthesis of 2-Bromo-7-chloroquinoline and Analogs

The synthesis of this compound is not explicitly detailed in the readily available literature as a direct, one-pot reaction from simple precursors. However, its synthesis can be envisaged through the strategic application and modification of the established methods described above, or through the functionalization of a pre-formed quinoline ring.

One plausible approach involves a multi-step synthesis starting from an appropriately substituted aniline. For instance, a Combes synthesis using 3-chloroaniline and a suitable β-diketone could potentially yield a 7-chloro-2,4-disubstituted quinoline. Subsequent selective bromination at the 2-position, if it were a methyl group, could be achieved. A documented synthesis of 2-Bromomethyl-7-chloroquinoline starts from 7-chloroquinaldine (7-chloro-2-methylquinoline), which is then brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. durham.ac.uk This suggests that the synthesis of the 7-chloroquinoline (B30040) core is the initial key step.

Another strategy could involve the synthesis of a quinolone intermediate followed by halogenation. For example, a 7-chloro-2-quinolone could be prepared via a Knorr-type synthesis from a β-ketoanilide derived from 3-chloroaniline. This quinolone could then be treated with a brominating agent like phosphorus oxybromide (POBr₃) to introduce the bromine at the 2-position. A similar approach has been described for the synthesis of 6-Bromo-2-chloroquinoline, where 6-bromoquinolin-2(1H)-one is treated with phosphorus oxychloride (POCl₃) to yield the final product. mdpi.com This indicates that the conversion of a 2-quinolone to a 2-haloquinoline is a viable synthetic step.

Furthermore, modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, could be employed. If a dihaloquinoline, such as 2,7-dichloroquinoline, were available, selective substitution of one of the chlorine atoms with bromine might be possible under carefully controlled conditions. The synthesis of 7-chloroquinoline derivatives has been achieved through magnesiation of 7-chloroquinolines followed by reaction with electrophiles, demonstrating the feasibility of functionalizing the 7-chloroquinoline scaffold. tandfonline.com

A documented synthesis of a related compound, 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde, starts from 4,7-dichloroquinoline (B193633), where the chlorine at the 4-position is first substituted with an azide (B81097) group. mdpi.com This highlights that commercially available di- or tri-substituted quinolines can serve as valuable starting materials for the synthesis of more complex analogs.

Table 6: Potential Synthetic Strategies for this compound

| Strategy | Description | Key Intermediates/Reagents | Reference/Analogy |

|---|---|---|---|

| Linear Synthesis from Substituted Aniline | Start with 3-chloroaniline, perform a classical quinoline synthesis (e.g., Combes or Doebner-von Miller) to form a 7-chloro-2-methylquinoline, followed by bromination. | 3-Chloroaniline, β-diketone, NBS, benzoyl peroxide | Analogous to the synthesis of 2-Bromomethyl-7-chloroquinoline durham.ac.uk |

| Quinolone Halogenation | Synthesize 7-chloroquinolin-2(1H)-one and then convert the hydroxyl group at the 2-position to a bromine atom. | 7-Chloroquinolin-2(1H)-one, POBr₃ or similar brominating agent | Based on the synthesis of 6-Bromo-2-chloroquinoline mdpi.com |

| Functionalization of a Pre-formed Quinoline | Start with a commercially available di-substituted quinoline (e.g., 2,7-dichloroquinoline) and perform selective halogen exchange or other functional group interconversion. | 2,7-Dichloroquinoline, selective brominating agent or coupling partner | General principle of late-stage functionalization |

Approaches to Halogenation at Specific Positions

Achieving the desired 2-bromo-7-chloro substitution pattern on the quinoline ring requires careful selection of halogenating agents and reaction conditions to control regioselectivity. While a direct, one-pot synthesis of this compound is not prominently documented, its synthesis can be envisaged through sequential halogenation of a quinoline precursor.

Metal-free halogenation protocols offer an environmentally benign and cost-effective route to halogenated quinolines. rsc.orgnih.gov For instance, the use of N-halosuccinimides (NCS for chlorination and NBS for bromination) can achieve regioselective halogenation. The reaction of an 8-substituted quinoline with N-chlorosuccinimide (NCS) has been shown to yield the C5-chlorinated product, demonstrating the influence of directing groups on the site of halogenation. nih.gov Similarly, trihaloisocyanuric acids have been employed for the regioselective halogenation of 8-substituted quinolines, yielding C5-halogenated products in high yields. rsc.orgnih.gov

The synthesis of this compound would likely involve a multi-step process. One plausible route could start with the chlorination of a suitable quinoline precursor at the 7-position, followed by a subsequent bromination at the 2-position. The reactivity of the quinoline ring is such that the 2- and 4-positions are susceptible to nucleophilic attack, while electrophilic substitution typically occurs on the benzene (B151609) ring. Therefore, introducing a bromine atom at the 2-position often involves a nucleophilic substitution reaction on a pre-functionalized quinoline, such as a 2-hydroxyquinoline or a 2-aminoquinoline.

Alternatively, a strategy involving a quinoline N-oxide intermediate can be employed. The N-oxide activates the 2- and 4-positions towards nucleophilic attack, facilitating the introduction of a halogen at the 2-position. Subsequent removal of the N-oxide group would yield the 2-halogenated quinoline.

Multi-step Reaction Sequences for Functionalized Derivatives

This compound serves as a versatile building block for the synthesis of more complex, functionalized derivatives. dakenchem.com The differential reactivity of the bromine and chlorine atoms can be exploited for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions, allowing for sequential modifications.

A common multi-step sequence involves the initial functionalization at the more reactive 2-position via reactions such as Suzuki, Stille, or Sonogashira cross-coupling. This would be followed by a subsequent reaction at the 7-position. For example, a Suzuki coupling reaction could be used to introduce a new carbon-carbon bond at the 2-position, followed by a nucleophilic aromatic substitution at the 7-position to introduce an amine or ether linkage.

Another strategy involves the conversion of one of the halogen atoms into a more reactive functional group. For instance, the bromine atom at the 2-position could be converted to a boronic ester via a Miyaura borylation. This boronic ester can then participate in a wide range of cross-coupling reactions to introduce diverse substituents.

An example of a multi-step synthesis leading to a functionalized quinoline derivative starts from 4,7-dichloroquinoline. mdpi.com This precursor is first converted to 4-azido-7-chloroquinoline. This azide derivative can then undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form a triazole-linked hybrid molecule. mdpi.com This demonstrates how a dihalogenated quinoline can be selectively functionalized in a multi-step process to create complex molecular architectures.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of efficient, environmentally friendly, and versatile methodologies. The synthesis of this compound and its derivatives has benefited from the application of several advanced techniques.

Copper-Catalyzed Click Chemistry for Hybrid Systems

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of complex quinoline-based hybrid molecules. beilstein-journals.orgnih.gov This reaction is characterized by its high efficiency, mild reaction conditions, and wide functional group tolerance.

A notable application of this methodology is the synthesis of quinoline-triazole hybrids. For instance, starting from 4,7-dichloroquinoline, the 4-chloro group can be selectively displaced by an azide nucleophile to form 4-azido-7-chloroquinoline. mdpi.com This intermediate can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole ring, linking the quinoline core to another molecular fragment. mdpi.com This approach allows for the modular construction of diverse libraries of quinoline derivatives for various applications. Mechanochemical methods, such as ball milling, have also been successfully employed for solvent-free CuAAC reactions, further enhancing the green credentials of this synthetic route. beilstein-journals.org

| Starting Material | Reagents | Product | Yield | Reference |

| 4,7-Dichloroquinoline | 1. NaN3, DMF2. Terminal Alkyne, CuSO4, Ascorbic Acid, tBuOH/H2O | 4-(1-Substituted-1H-1,2,3-triazol-4-yl)-7-chloroquinoline | Good | mdpi.com |

| 6-Phenyl-4-propargyloxy-2-(trifluoromethyl)quinoline | p-Substituted Phenyl Azides, Cu(II), Cu(I), or Cu(0) catalyst (milling) | 4-((1-(p-Substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-2-(trifluoromethyl)quinoline | 60-92% | beilstein-journals.org |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in organic synthesis has gained significant traction as a green chemistry tool. Sonication can enhance reaction rates, improve yields, and reduce reaction times by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. nih.gov

In the context of quinoline synthesis, ultrasound has been successfully applied to various reaction types. For example, the synthesis of quinoline-imidazole hybrids has been shown to be significantly accelerated under ultrasound irradiation compared to conventional heating, with reaction times decreasing from hours to minutes and yields often improving. nih.govrsc.org Similarly, the synthesis of piperidinyl-quinoline acylhydrazones has been achieved in excellent yields within minutes using an ultrasound-assisted approach. mdpi.com One-pot, multi-component reactions for the synthesis of 2-substituted quinolines have also been efficiently carried out under ultrasound irradiation in water, highlighting the potential for environmentally benign synthetic protocols. nih.gov

| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |

| N-alkylation of Imidazole with Halo-Quinolines | Imidazole, Halo-Quinoline | Ultrasound | 1-2 hours | ~10% higher than conventional | nih.gov |

| Huisgen [3+2] Cycloaddition | Benzimidazolium Ylides, DMAD | Ultrasound | 150-180 minutes | ~5% higher than conventional | rsc.org |

| Acylhydrazone Formation | Piperidinyl-quinoline-carbaldehyde, Aromatic Acid Hydrazide | Ultrasound | 4-6 minutes | Excellent | mdpi.com |

| One-pot Quinoline Synthesis | Aniline, Aldehyde, Ethyl 3,3-diethoxypropionate | SnCl2·2H2O, Ultrasound, Water | Rapid | Good | nih.gov |

Magnesiation and Organometallic Reagent Strategies

The use of organometallic reagents, particularly Grignard and organolithium reagents, is a powerful strategy for the functionalization of halogenated quinolines. Magnesiation, often facilitated by the use of mixed lithium-magnesium reagents like i-PrMgCl·LiCl, allows for the regioselective metal-halogen exchange, creating a nucleophilic carbon center that can react with a variety of electrophiles. acs.orgnih.gov

This approach is particularly useful for the selective functionalization of di- and polyhalogenated quinolines. For example, in 2,4-dibromoquinoline, the bromine at the 4-position is more reactive towards magnesiation than the bromine at the 2-position. This differential reactivity allows for the selective introduction of a substituent at the 4-position. Subsequent functionalization at the 2-position can then be achieved through a different synthetic route. The resulting organomagnesium intermediates can be trapped with a wide range of electrophiles, including aldehydes, ketones, and cyanides, to introduce new functional groups onto the quinoline scaffold. acs.org This methodology has been successfully applied to the synthesis of functionalized 7-chloroquinolines. durham.ac.uk

| Substrate | Reagent | Intermediate | Electrophile | Product | Yield | Reference |

| 2,3-Dibromoquinoline | i-PrMgCl·LiCl | 3-Magnesiated 2-bromoquinoline | Tosyl cyanide | 2-Bromo-3-cyanoquinoline | 84% | acs.org |

| 2,4-Dibromoquinoline | i-PrMgCl·LiCl | 4-Magnesiated 2-bromoquinoline | Phenylsulfonylsulfide | 2-Bromo-4-(phenylthio)quinoline | 91% | acs.org |

| 3-Bromoquinoline | TMPMgCl·LiCl | 2-Magnesiated 3-bromoquinoline | 1,2-Dibromo-1,1,2,2-tetrachloroethane | 2,3-Dibromoquinoline | 65% | acs.org |

| 7-Chloro-4-iodoquinoline | i-PrMgCl·LiCl | 4-Magnesiated 7-chloroquinoline | Trans-cinnamaldehyde | 1-(7-Chloroquinolin-4-yl)-4-phenylbut-3-en-1-ol | 92% | durham.ac.uk |

Flow Chemistry Applications in Quinoline Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. ucd.ieresearchgate.net This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

| Reaction Type | Starting Materials | Flow System | Throughput/Residence Time | Yield | Reference |

| Photoisomerization-Cyclization | Amino-enones | High-power LED in flow reactor | >1 g/hour | High | ucd.ievapourtec.com |

| Iminyl Radical Cyclization | 2-(Azidomethyl)-3-aryl-prop-2-enenitriles | Vaportec LTF-V glass chip reactor | 3.0-6.0 minutes residence time | Moderate to good | acs.org |

| Doebner-Miller/Skraup Reactions | Anilines, α,β-unsaturated carbonyls | Micro/milli reactors | Varies | Efficient | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 7 Chloroquinoline

Nucleophilic Substitution Reactions at the Quinoline (B57606) Core

The electron-deficient nature of the quinoline ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack. The presence of halogen substituents at these positions provides leaving groups for substitution reactions.

Substitution at the 2-Position

The bromine atom at the 2-position of 2-bromo-7-chloroquinoline is activated towards nucleophilic displacement. This reactivity is a general feature of 2-haloquinolines. The substitution can proceed through different mechanisms, including the SNAr (addition-elimination) and the SRN1 (radical-nucleophilic substitution) pathways, depending on the nature of the nucleophile and the reaction conditions. While specific studies on this compound are limited, the behavior of analogous 2-haloquinolines provides insight into its reactivity. For instance, 2-chloroquinoline (B121035) is known to undergo nucleophilic substitution with various nucleophiles.

Displacement of Halogens

In dihaloquinolines, the relative reactivity of the halogen atoms is a key consideration for selective functionalization. Generally, a halogen at the 2- or 4-position is more readily displaced than a halogen on the carbocyclic ring (positions 5, 6, 7, and 8). This is attributed to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during an SNAr reaction at the 2- or 4-position.

Table 1: Reactivity of Halogens in Dihaloquinolines towards Nucleophilic Substitution

| Starting Material | Nucleophile | Position of Substitution | Reference |

| 4,7-Dichloroquinoline (B193633) | Amino alcohols | 4-position | cdnsciencepub.com |

Photostimulated Reactions with Carbanions and Nucleophiles

Photostimulated reactions, often proceeding through an SRN1 (substitution radical-nucleophilic unimolecular) mechanism, provide an alternative pathway for nucleophilic substitution on haloaromatic compounds, particularly those that are unreactive under classical SNAr conditions. These reactions are initiated by the transfer of an electron to the substrate, forming a radical anion, which then expels the halide ion to generate an aryl radical. This radical can then react with a nucleophile.

Research on 2-chloroquinoline has demonstrated its reactivity in photostimulated reactions with nitrile-stabilized carbanions and other nucleophiles. acs.orgacs.org It is highly probable that this compound would exhibit similar reactivity, with the substitution occurring at the 2-position. The general mechanism for the SRN1 reaction is as follows:

Initiation: An electron is transferred to the haloquinoline (ArX), forming a radical anion (ArX•⁻).

Propagation:

The radical anion fragments to an aryl radical (Ar•) and a halide ion (X⁻).

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers an electron to another molecule of the starting haloquinoline (ArX), propagating the chain and forming the product (ArNu) and a new radical anion (ArX•⁻).

While specific experimental data for this compound is not available, the established reactivity of 2-chloroquinoline in these reactions suggests a viable pathway for C-C bond formation at the 2-position.

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic substitution on the quinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. However, under forcing conditions, electrophilic substitution can occur, primarily on the carbocyclic (benzene) ring.

Regioselectivity at 5- and 8-Positions

The directing influence of the existing substituents and the inherent reactivity of the quinoline nucleus govern the position of electrophilic attack. For quinoline itself, electrophilic substitution typically occurs at the 5- and 8-positions. The presence of a chlorine atom at the 7-position and a bromine atom at the 2-position in this compound will further influence the regioselectivity.

The chlorine at C7 is a deactivating, ortho-, para-directing group. Therefore, it would direct incoming electrophiles to the 6- and 8-positions. The bromine at C2 also deactivates the pyridine (B92270) ring. Considering the deactivating nature of both the pyridine ring and the halogen substituents, electrophilic attack is most likely to occur on the benzenoid ring.

Studies on the bromination of 8-substituted quinolines have shown a preference for substitution at the C5 and C7 positions. researchgate.net For example, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative. researchgate.net This suggests that the 5- and 8-positions are indeed activated for electrophilic attack in the quinoline ring system. In the case of this compound, the 7-position is already substituted. Therefore, electrophilic attack would be predicted to occur preferentially at the 5- and 8-positions.

Table 2: Regioselectivity of Bromination of 8-Substituted Quinolines

| Substrate | Product(s) | Reference |

| 8-Hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline | researchgate.net |

| 8-Aminoquinoline | 5,7-Dibromo-8-aminoquinoline and 5-bromo-8-aminoquinoline | researchgate.net |

| 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline | researchgate.net |

Acylation and Alkylation Considerations

Friedel-Crafts acylation and alkylation are important electrophilic aromatic substitution reactions for forming carbon-carbon bonds. byjus.commasterorganicchemistry.comyoutube.com However, these reactions are often challenging with deactivated aromatic systems like quinoline. The Lewis acid catalysts used in these reactions (e.g., AlCl₃) can coordinate with the nitrogen atom of the quinoline ring, further deactivating it towards electrophilic attack.

Specific data on the Friedel-Crafts acylation or alkylation of this compound is not available in the surveyed literature. However, it can be anticipated that such reactions would be difficult and would likely require harsh conditions. If successful, the substitution would be expected to occur at the 5- or 8-position of the carbocyclic ring, following the general principles of electrophilic substitution on the quinoline nucleus. The deactivating nature of the two halogen substituents would further disfavor these reactions.

Functionalization and Derivatization Strategies

The strategic functionalization of this compound is pivotal for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The disparate reactivity of the bromo and chloro substituents allows for a stepwise and controlled introduction of various functional groups and molecular scaffolds.

The direct formation of Schiff bases and hydrazones from this compound is not a direct condensation reaction. Instead, it necessitates a two-step synthetic sequence. The initial and crucial step involves the nucleophilic substitution of the bromine atom at the 2-position.

Synthesis of Precursors:

To generate Schiff bases, the bromo group is typically displaced by an amino group. This can be achieved by reacting this compound with a source of ammonia (B1221849) or a primary amine under conditions that favor nucleophilic aromatic substitution. Similarly, for the formation of hydrazones, a reaction with hydrazine (B178648) or its derivatives is employed to introduce a hydrazinyl moiety at the 2-position. The greater reactivity of the C2-bromo substituent compared to the C7-chloro substituent allows for this selective transformation.

Condensation Reaction:

Once the 2-amino-7-chloroquinoline or 2-hydrazinyl-7-chloroquinoline precursor is synthesized, it can then undergo a classical condensation reaction with an appropriate aldehyde or ketone. The lone pair of electrons on the nitrogen atom of the amino or hydrazinyl group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the characteristic azomethine (-C=N-) linkage of a Schiff base or the hydrazone (-C=N-NH-) linkage.

For instance, a series of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases have been synthesized by reacting the corresponding benzohydrazide with various aldehydes nih.gov. While this example involves a different quinoline isomer, the fundamental principle of condensing a hydrazide with a carbonyl compound to form a Schiff base is directly applicable.

The general reaction schemes are as follows:

For Schiff Bases: this compound + R-NH₂ → 2-(R-amino)-7-chloroquinoline 2-(R-amino)-7-chloroquinoline + R'CHO → 2-(R-N=CHR')-7-chloroquinoline + H₂O

For Hydrazones: this compound + N₂H₄ → 2-Hydrazinyl-7-chloroquinoline 2-Hydrazinyl-7-chloroquinoline + R'CHO → 2-(N=CHR')-7-chloroquinoline + H₂O

A variety of 7-chloroquinolinehydrazones have been synthesized and investigated for their biological activities, underscoring the utility of the hydrazone scaffold in medicinal chemistry nih.gov.

| Precursor | Reagent | Resulting Functional Group | Final Product Class |

|---|---|---|---|

| This compound | Amine (R-NH₂) | 2-Amino-7-chloroquinoline | Schiff Base |

| This compound | Hydrazine (N₂H₄) | 2-Hydrazinyl-7-chloroquinoline | Hydrazone |

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base wikipedia.org.

For this compound, the Sonogashira coupling is expected to occur selectively at the C2-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The general trend of reactivity for aryl halides in such reactions is I > Br > Cl > F libretexts.org.

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide.

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-7-chloroquinoline product and regenerate the Pd(0) catalyst wikipedia.org.

While specific studies on the Sonogashira coupling of this compound are not widely reported, the regioselective alkynylation of 2,4-dichloroquinoline (B42001) at the C2 position has been demonstrated, which supports the feasibility of this reaction at the 2-position of this compound nih.gov. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diethylamine, which can also serve as the solvent wikipedia.org.

| Reaction Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine | Neutralizes the generated HX |

The incorporation of heterocyclic moieties, such as triazoles and thiadiazoles, onto the quinoline framework can lead to compounds with enhanced biological activities.

Triazoles:

The most common method for the synthesis of 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". To introduce a triazole ring at the 2-position of this compound, a two-step approach is generally necessary. First, the bromo group is substituted with an azide (B81097) functionality by reaction with sodium azide. The resulting 2-azido-7-chloroquinoline can then undergo a CuAAC reaction with a terminal alkyne to yield the desired 2-(1,2,3-triazol-yl)-7-chloroquinoline derivative.

While this specific transformation on this compound is not extensively documented, the synthesis of 4-azido-7-chloroquinoline from 4,7-dichloroquinoline and its subsequent use in click chemistry to form triazole hybrids is a well-established route mdpi.comfuture-science.com. This suggests that a similar strategy could be applied to the 2-bromo analogue.

Thiadiazoles:

The synthesis of thiadiazole-substituted quinolines can be achieved through various synthetic routes. One common approach involves the cyclization of thiosemicarbazide (B42300) derivatives. For instance, (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides have been synthesized from hydrazones obtained from the reaction of 3-formyl-2-chloroquinoline with oxamic acid thiohydrazides nih.govnih.gov.

To introduce a thiadiazole moiety at the 2-position of this compound, a plausible strategy would involve the initial conversion of the bromo group to a suitable precursor for thiadiazole ring formation. This could involve, for example, displacement of the bromide with a hydrazinecarbothioamide group, followed by cyclization.

| Heterocycle | Key Synthetic Strategy | Required Precursor from this compound |

|---|---|---|

| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 2-Azido-7-chloroquinoline |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide derivatives | 2-(Hydrazinecarbothioamido)-7-chloroquinoline |

Oxidation and Reduction Pathways of Quinoline Derivatives

The oxidation and reduction of the this compound ring system can lead to a variety of derivatives with altered electronic properties and reactivity.

Oxidation:

The quinoline nitrogen is susceptible to oxidation, typically with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. The formation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline involved an initial N-oxidation step mdpi.com. This suggests that this compound could similarly be oxidized to this compound 1-oxide. The introduction of the N-oxide functionality can activate the quinoline ring for further transformations, particularly at the 2- and 4-positions.

Reduction:

The reduction of the quinoline ring system can proceed via several pathways, depending on the reagents and reaction conditions. Catalytic hydrogenation is a common method for the reduction of the quinoline ring. The pyridine ring is generally more susceptible to reduction than the benzene ring. Studies on the hydrogenation of bromoquinolines have shown that it is possible to selectively reduce the pyridine ring to a tetrahydroquinoline while leaving the carbon-bromine bond intact rsc.org. For example, the hydrogenation of 6-, 7-, and 8-bromoquinolines using Re₂S₇/C catalysts yielded the corresponding bromo-1,2,3,4-tetrahydroquinolines digitellinc.com. This indicates that this compound could likely be reduced to 2-bromo-7-chloro-1,2,3,4-tetrahydroquinoline under similar conditions.

Dehalogenation, or the removal of the halogen substituents, can also be considered a reduction pathway. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond. Therefore, under certain catalytic hydrogenation conditions, selective debromination at the 2-position might be achievable.

| Transformation | Typical Reagent | Expected Product |

|---|---|---|

| N-Oxidation | m-CPBA | This compound 1-oxide |

| Selective Pyridine Ring Reduction | H₂ / Catalyst (e.g., Re₂S₇/C) | 2-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline |

| Dehalogenation (Debromination) | H₂ / Catalyst (e.g., Pd/C) | 7-Chloroquinoline (B30040) |

Advanced Applications of 2 Bromo 7 Chloroquinoline in Chemical Research

Role as an Intermediate in Complex Heterocyclic Synthesis

2-Bromo-7-chloroquinoline is a highly versatile heterocyclic building block in organic synthesis. dakenchem.com Its structure, featuring a quinoline (B57606) core with two distinct halogen substituents, offers chemists a platform for regioselective modifications. The bromine atom at the C2 position and the chlorine atom at the C7 position exhibit differential reactivity, allowing for controlled, stepwise functionalization to create complex molecular architectures. dakenchem.com This compound serves as a key intermediate in the synthesis of a wide array of quinoline derivatives, which are integral to developments in medicinal chemistry, materials science, and catalyst design. dakenchem.comdakenchem.com

Precursor for Advanced Organic Scaffolds

The utility of this compound as a precursor lies in its capacity to undergo various chemical transformations, primarily at the more reactive C2 position. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. organic-chemistry.orgsoton.ac.uk These reactions are powerful tools for forming new carbon-carbon bonds, enabling the attachment of diverse aryl, alkyl, or alkynyl groups to the quinoline core. nih.govnih.gov This strategic functionalization transforms the simple starting material into advanced, multi-functional organic scaffolds. These resulting scaffolds are often the central framework for more complex molecules, including pharmaceutical agents and specialized optoelectronic materials. dakenchem.com

Synthesis of Fused and Binary Heterocyclic Systems

The strategic placement of reactive handles on this compound facilitates the construction of both binary (two interconnected rings) and fused (rings sharing an edge) heterocyclic systems.

Binary Systems: The Suzuki-Miyaura reaction is a primary method for creating biaryl or aryl-heteroaryl systems. wikipedia.orglibretexts.org By coupling this compound with various arylboronic acids, researchers can synthesize a library of 2-aryl-7-chloroquinolines. nih.gov This approach directly links two distinct ring systems, forming the basis of many biologically active compounds.

Fused Systems: The synthesis of fused rings can be achieved through multi-step sequences that often begin with a cross-coupling reaction. For instance, a Sonogashira coupling can introduce an alkyne substituent at the 2-position. semanticscholar.org Subsequent intramolecular cyclization reactions, often catalyzed by metals, can then form a new ring fused to the original quinoline structure. airo.co.in Methodologies for creating fused pyrimido[4,5-b]quinolines, for example, often rely on the reactivity of halogenated quinoline precursors to build the additional pyrimidine (B1678525) ring. rsc.org These fused systems create rigid, planar molecules with unique electronic and biological properties. tandfonline.com

Contributions to Medicinal Chemistry Research (Mechanistic and Structure-Activity Relationship Focus)

The 7-chloroquinoline (B30040) scaffold is a "privileged structure" in medicinal chemistry, most famously recognized in the antimalarial drug chloroquine. This compound provides a modern entry point for chemists to design and synthesize novel derivatives based on this validated pharmacophore, focusing on mechanistic understanding and exploring structure-activity relationships (SAR).

Design and Synthesis of Bioactive Quinoline Hybrids

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. This approach aims to create new chemical entities with potentially enhanced efficacy, dual modes of action, or an improved resistance profile compared to the parent molecules. This compound is an ideal starting material for such endeavors, allowing for the attachment of other bioactive heterocycles (like benzimidazoles, triazoles, or sulfonamides) at the C2 position to generate novel hybrid compounds.

The 7-chloroquinoline nucleus is a cornerstone in the development of various anti-infective agents.

Antimalarial Research: A significant body of research focuses on synthesizing 7-chloroquinoline-based hybrids to combat drug-resistant malaria. By creating hybrids that tether the 7-chloroquinoline core to other moieties like sulfonamides or triazoles, researchers aim to develop compounds with multiple mechanisms of action. asianpubs.org This strategy has yielded compounds with potent in vitro activity against Plasmodium falciparum.

Antibacterial Research: Derivatives of 2-chloroquinoline (B121035) and 7-chloroquinoline have been synthesized and evaluated for their antibacterial properties against a range of pathogens. Studies have shown that specific substitutions on the quinoline ring can lead to moderate to good activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. proquest.comresearchgate.netresearchgate.net

| Compound Type | Target Bacteria | Activity (Inhibition Zone / MIC) |

| 2,7-dichloroquinoline-3-carbonitrile | S. aureus, P. aeruginosa | 11.00 ± 0.03 mm |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | 12.00 ± 0.00 mm |

| 2,7-dichloroquinoline-3-carboxamide | E. coli | 11.00 ± 0.04 mm |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | 11.00 ± 0.02 mm |

Data sourced from references proquest.comresearchgate.net. Activity is compared to standards like amoxicillin.

Antiviral Research: The quinoline scaffold has shown potential in the development of antiviral agents. Novel quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2 in vitro. semanticscholar.orgnih.gov Other research has focused on creating quinoline-triazole hybrids that show promising activity against the Chikungunya virus (CHIKV), significantly reducing viral replication in cell-based assays. oup.com

Antitubercular Research: The fight against Mycobacterium tuberculosis (Mtb) has also benefited from quinoline-based chemistry. A series of 7-chloro-4-quinolinylhydrazones were synthesized and found to exhibit significant activity against the Mtb H37Rv strain. nih.govsscdt.org Certain compounds displayed minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs, marking them as important leads for further development. nih.govresearchgate.net

| Compound Series | Target Organism | Key Findings (Activity) |

| 7-chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | MIC of 2.5 µg/mL for lead compounds, comparable to ethambutol (B1671381) (3.12 µg/mL). nih.govsscdt.org |

| Substituted 7-chloroquinolines | Mycobacterium tuberculosis H37Rv | Some derivatives showed higher activity than the standard drug rifampicin. researchgate.net |

| Chalcone Analogues | Mycobacterium tuberculosis | Certain chloro-substituted chalcones showed activity 1.8 times greater than pyrazinamide. elsevierpure.com |

The 7-chloroquinoline moiety has been identified as a potential anti-cancer agent, and its hybridization with other scaffolds is a key area of research. semanticscholar.org Scientists have designed and synthesized numerous quinoline hybrids and investigated their mechanisms of action against various cancer cell lines.

These compounds often exert their effects through multiple pathways. For example, studies on fused pyrazolopyrimidoquinolines, derived from quinoline precursors, have demonstrated potent cytotoxic activity against colon (HCT116) and liver (HEPG2) cancer cell lines. Mechanistic studies revealed these compounds can inhibit tubulin polymerization, a process critical for cell division. This disruption of the cellular machinery leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death), which can be confirmed by measuring the increased levels of executioner enzymes like caspase-3.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action |

| Quinazoline-chalcone derivative | Leukemia (K-562) | 0.622 | Antiproliferative |

| Quinazoline-chalcone derivative | Colon Cancer (HCT-116) | 1.43 | Antiproliferative |

| Pyrimidodiazepine derivative | Multiple (e.g., Leukemia, Colon, Melanoma) | Cytotoxic activity 10-fold higher than doxorubicin (B1662922) against some cell lines | DNA Binding |

Data sourced from reference elsevierpure.com.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold has been instrumental in such investigations, allowing researchers to probe the effects of substituent positioning, molecular interactions, and strategies to overcome drug resistance.

The substitution pattern on the quinoline ring is a critical determinant of biological efficacy. Research has consistently shown that the presence and position of halogen atoms significantly modulate the anticancer and antimalarial properties of quinoline derivatives. nih.gov The 7-chloro substituent, in particular, is a well-established feature in many active compounds, including the landmark antimalarial drug chloroquine. nih.gov Studies on various quinoline analogues have demonstrated that this group is often optimal for activity. nih.gov

The influence of halogen positioning is a key aspect of SAR. For instance, in the development of anticancer agents, the location of bromo and nitro groups on the quinoline scaffold dramatically affects antiproliferative activity. A study evaluating a series of substituted quinolines found that 6-bromo-5-nitroquinoline (B1267105) exhibited potent antiproliferative effects against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov This highlights that specific isomeric arrangements can lead to enhanced potency.

Similarly, SAR studies on halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives revealed that 6-chloroanalogues were the most active against a panel of cancer cell lines, while other positional isomers were less potent. mdpi.com These findings underscore the principle that the precise placement of electron-withdrawing groups like chlorine and bromine is not arbitrary and is crucial for optimizing interactions with biological targets. The this compound structure provides a valuable platform for these comparisons, where the bromine at the C2 position can be used for further chemical modification while the essential 7-chloro group is maintained.

| Compound/Derivative Class | Key Substituent(s) | Observed Effect on Anticancer Activity | Reference |

|---|---|---|---|

| 7-Chloroquinolinehydrazones | Chloro at C7 position | Consistently high cytotoxic activity across nine tumor types. The C7 position was identified as critical. | nih.gov |

| 6-Bromo-5-nitroquinoline | Bromo at C6, Nitro at C5 | Showed the greatest antiproliferative activity compared to other substituted quinolines in the study. | nih.gov |

| Halogenated Pyrano[3,2-h]quinolones | Chloro at C6 position | Demonstrated the highest potency among various halogenated analogues against multiple cancer cell lines. | mdpi.com |

Derivatives of this compound often exert their biological effects by interacting with fundamental cellular machinery, most notably DNA and associated enzymes like topoisomerases. arabjchem.org Quinoline-based compounds are well-documented as DNA intercalating agents. mdpi.com The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. nsf.govaps.org This intercalation distorts the DNA structure, which can interfere with critical processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. arabjchem.org Studies using viscometric measurements and equilibrium dialysis have confirmed the ability of diquinoline compounds to bind to DNA, with some showing a preference for AT-rich regions. nih.govnih.gov

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of DNA topoisomerases. arabjchem.orgmdpi.com These enzymes are crucial for managing DNA topology during cellular processes by catalyzing the breaking and rejoining of DNA strands. wikipedia.orgnih.gov Topoisomerase inhibitors act as "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. nih.gov This prevents the re-ligation of the DNA strand, leading to the accumulation of single- or double-strand breaks, which are highly cytotoxic and trigger programmed cell death. mdpi.comnih.gov The 7-chloroquinoline scaffold is a key component of compounds designed to function as topoisomerase inhibitors, and its derivatives are actively investigated for this purpose. arabjchem.orgarabjchem.org

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from cancer cells. nih.govfrontiersin.org The quinoline scaffold is being actively explored in the development of agents that can overcome or circumvent MDR. Some quinoline derivatives have shown efficacy against cancer cell lines that are resistant to conventional chemotherapeutics. nih.gov

One promising strategy is the development of compounds that are themselves effective against resistant cells. For example, the quinoline derivative 2-(2-Methyl-quinolin-4ylamino)-N-phenyl acetamide (B32628) (S4) was shown to kill doxorubicin-resistant T-lymphoblastic leukemia cells (CEM/ADR 5000) in a concentration-dependent manner by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov Another key approach is molecular hybridization, which involves combining the quinoline pharmacophore with other chemical moieties to create hybrid molecules. This strategy can lead to compounds with novel mechanisms of action or the ability to inhibit MDR-related proteins, potentially resensitizing resistant cells to standard anticancer drugs. mdpi.comresearchgate.net The development of hybrid molecules aims to produce therapeutics that are less susceptible to existing resistance mechanisms. mdpi.com

Pharmacophore Elucidation and Molecular Hybridization Strategies

The 7-chloroquinoline moiety is recognized as a critical pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. mdpi.com It forms the core of numerous antimalarial and anticancer agents. mdpi.comnih.gov Leveraging this established activity, a prominent strategy in modern drug design is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single, novel chemical entity. mdpi.commdpi.com This approach aims to develop agents with dual mechanisms of action, enhanced potency, or an improved ability to overcome drug resistance. mdpi.com

The this compound scaffold is an ideal starting point for such strategies. The 7-chloroquinoline core provides the foundational biological activity, while the reactive bromine atom at the C2 position serves as a convenient handle for synthetic elaboration and linkage to other pharmacophores. Numerous studies have demonstrated the success of this approach. For instance, hybrids combining the 7-chloroquinoline core with other biologically active heterocycles, such as 1,2,3-triazole, benzimidazole (B57391), pyrazoline, and chalcone, have been synthesized and evaluated. mdpi.comnih.govresearchgate.netnih.gov

One notable example is the synthesis of a quinoline-based nih.govmdpi.comnih.gov-triazole hybrid, created via a "click chemistry" reaction involving a 4-azido-7-chloroquinoline precursor. mdpi.com Similarly, hybrid molecules incorporating benzimidazole have been developed to target both cancer and malaria. mdpi.com These hybrid compounds often exhibit synergistic effects, where the combined molecule is more potent than the individual components, and can address multiple biological targets simultaneously. mdpi.comresearchgate.net

| Quinoline Core | Linked Pharmacophore | Resulting Hybrid Class | Therapeutic Target | Reference |

|---|---|---|---|---|

| 7-Chloroquinoline | 1,2,3-Triazole | Quinoline-Triazole Hybrids | Antimalarial, Anticancer | mdpi.comresearchgate.net |

| 7-Chloro-4-aminoquinoline | Benzimidazole | Quinoline-Benzimidazole Hybrids | Anticancer, Antimalarial | mdpi.com |

| 7-Chloro-4-aminoquinoline | 2-Pyrazoline | Quinoline-Pyrazoline Hybrids | Antiproliferative, Antifungal | nih.gov |

| Quinoline | Chalcone | Quinoline-Chalcone Hybrids | Anticancer (induces ROS) | nih.gov |

Applications in Materials Science

Beyond its biomedical importance, this compound is a valuable precursor in the field of materials science, particularly for the development of novel organic electronic materials. Its stable heterocyclic structure and versatile reactivity are advantageous for designing new functional materials with specific electronic and photophysical properties. dakenchem.comdakenchem.com

This compound serves as a key building block for the synthesis of advanced optoelectronic materials, including conductive polymers and molecules for organic light-emitting diodes (OLEDs). dakenchem.comdakenchem.com The electronic properties of the quinoline ring system, combined with its chemical stability, make it an attractive component for materials used in electronic devices, solar cells, and displays. dakenchem.com

The dihalogenated nature of this compound is particularly useful for synthetic chemists. The bromine atom at the C2 position and the chlorine atom at the C7 position can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the precise construction of large, conjugated molecules and polymers. By incorporating the this compound unit into a polymer backbone or as a side chain, material scientists can tune the resulting material's properties, such as its charge-transport characteristics, emission color, and thermal stability. This synthetic flexibility is crucial for creating the next generation of materials for high-performance OLEDs and other organic electronic applications. researchgate.net

Development of Conductive Polymers and Dyes

The strategic incorporation of halogen atoms at the 2 and 7 positions of the quinoline core makes this compound a versatile precursor in materials science. dakenchem.com The differential reactivity of the bromo and chloro substituents allows for selective functionalization, enabling the synthesis of complex molecular architectures, including conjugated polymers and specialized dyes. dakenchem.com While the potential for this compound in these applications is recognized, detailed research outlining the direct synthesis and characterization of conductive polymers and dyes from this specific precursor is not extensively available in publicly accessible scientific literature.

However, the broader class of quinoline derivatives has been successfully employed in the development of such materials, providing a framework for the potential applications of this compound.

Conductive Polymers:

Quinoline-based polymers are of significant interest for applications in electronic devices, solar cells, and organic light-emitting diodes (OLEDs) due to their inherent electronic properties and chemical stability. dakenchem.com The synthesis of conductive polymers often involves creating a conjugated backbone that allows for the delocalization of π-electrons. In principle, this compound could serve as a monomer in polymerization reactions, such as Suzuki or Stille coupling, where the halogen atoms act as leaving groups to form new carbon-carbon bonds and extend the polymer chain.

The electronic properties of the resulting poly(quinoline) would be influenced by the specific structure of the repeating unit and the nature of any co-monomers. Key performance indicators for such polymers would include their electrical conductivity, thermal stability, and processability.

Hypothetical Data for Poly(2-substituted-7-substituted-quinoline):

The following table presents hypothetical data for a conductive polymer derived from a generic halo-substituted quinoline monomer to illustrate the type of research findings that would be relevant. It is important to note that this data is not based on experimentally verified results for a polymer synthesized directly from this compound.

| Property | Hypothetical Value | Significance |

| Monomer | This compound | Dihalogenated structure allows for various polymerization pathways. |

| Polymerization Method | Suzuki Polycondensation | A common cross-coupling reaction for synthesizing conjugated polymers. |

| Electrical Conductivity | 10-5 - 10-3 S/cm | Indicates semiconducting properties suitable for electronic applications. |

| Optical Band Gap | 2.2 - 2.5 eV | Determines the polymer's absorption and emission characteristics for optoelectronics. |

| Thermal Stability (Td) | >350 °C | High decomposition temperature is crucial for device longevity and processing. |

Dyes:

The quinoline scaffold is a known chromophore present in various classes of dyes. The synthesis of dyes from this compound would likely involve nucleophilic substitution or cross-coupling reactions to attach auxochromic (color-enhancing) and other functional groups. For instance, the synthesis of azo dyes, a prominent class of synthetic colorants, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. The this compound moiety could be modified to incorporate a primary amine, which could then be diazotized, or it could be functionalized to act as the coupling component.

The color and properties of the resulting dye would be dictated by the extended conjugation of the final molecule and the nature of the substituents.

Hypothetical Data for a Dye Derived from this compound:

This table provides an example of the kind of data that would be presented for a novel dye synthesized from this compound. This data is illustrative and not based on a specific, documented dye.

| Property | Hypothetical Value/Characteristic | Significance |

| Precursor | This compound | Provides the core heterocyclic structure. |

| Dye Class | Azo Dye | A large and versatile class of synthetic dyes. |

| Synthesis Route | Diazotization and Azo Coupling | A standard and well-established method for preparing azo dyes. |

| Absorption Maximum (λmax) | 450 - 550 nm | Determines the perceived color of the dye (in this case, likely yellow to red). |

| Molar Absorptivity (ε) | > 30,000 L mol-1 cm-1 | Indicates a high intensity of color. |

| Application | Textile Dyeing, Organic Pigments | Potential uses based on the dye's properties like color fastness and solubility. |

Computational Approaches in the Study of 2 Bromo 7 Chloroquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are employed to determine the electronic structure and predict various chemical and physical properties with a good balance of accuracy and computational cost aps.org. For quinoline (B57606) derivatives, DFT calculations are used to analyze their structure, spectroscopic features, and chemical reactivity bhu.ac.innih.gov.

The electronic properties of a molecule are key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron youtube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity irjweb.com. A smaller gap suggests higher reactivity.

Studies on related quinoline derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory have calculated these parameters to predict their behavior. For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was found to be around 3.75 eV for its trans conformer dergipark.org.tr. This value reflects the energy required to excite an electron from the ground state and is crucial for understanding the molecule's electronic transitions and potential bioactivity irjweb.comdergipark.org.tr.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For similar quinoline compounds, MEP analysis has shown that negative potential regions are often located around the nitrogen atom of the quinoline ring and any oxygen atoms, indicating sites for nucleophilic attack, while positive potentials are found near hydrogen atoms nih.govresearchgate.net.

| Parameter | Value (trans conformer) | Value (cis conformer) |

|---|---|---|

| HOMO Energy | Not specified | Not specified |

| LUMO Energy | Not specified | Not specified |

| HOMO-LUMO Energy Gap (eV) | 3.75 dergipark.org.tr | 3.84 dergipark.org.tr |

| Excitation Energy (eV) | 3.75 dergipark.org.tr | 3.84 dergipark.org.tr |

Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule and their relative stabilities libretexts.org. The stability of a molecule is influenced by factors such as steric hindrance and electronic interactions between its constituent atoms and functional groups. For substituted cyclic compounds like 2-halocyclohexanones, the preferred conformation (axial vs. equatorial) of a substituent is determined by a balance of these effects, including dipolar interactions stackexchange.com.

While specific conformational analysis studies on 2-Bromo-7-chloroquinoline are not widely available, the principles can be applied. The quinoline ring system itself is rigid and planar. However, if substituents were present on a flexible side chain, different rotational conformations would need to be considered. For the core structure of this compound, DFT calculations can be used to optimize the geometry and confirm the most stable, lowest-energy structure nih.gov. Studies on similar molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde have identified different stable conformers (cis and trans) based on the orientation of the carbaldehyde group, with a calculated energy difference between them dergipark.org.tr. This type of analysis is crucial for understanding how the molecule will present itself for interaction with other molecules, such as protein binding sites.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex semanticscholar.orgnih.govnih.gov. It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

The 7-chloroquinoline (B30040) scaffold is a key component of several known drugs and has been investigated for its potential against various biological targets. Molecular docking studies have explored the interaction of quinoline derivatives with numerous proteins.

SARS-CoV-2: The main protease (Mpro) and the spike protein of SARS-CoV-2 are critical targets for antiviral drug development nih.gov. A hybrid molecule containing a 7-chloroquinoline moiety linked to a 1,2,3-triazole and a 2-bromobenzaldehyde was synthesized and its interaction with the Delta variant's spike protein Receptor Binding Domain (RBD) was preliminarily studied mdpi.comdntb.gov.ua. Although this is a more complex molecule than this compound, it highlights the interest in the 7-chloroquinoline core for targeting SARS-CoV-2 proteins. Docking studies on other quinoline derivatives have identified potential binding interactions within the active sites of viral proteins, often involving hydrogen bonds and hydrophobic interactions with key amino acid residues nih.gov.

Bacterial Enzymes: Quinolone and quinoline compounds are known for their antibacterial properties. Molecular docking has been used to study how these molecules interact with essential bacterial enzymes, providing insights that can guide the design of new antibiotics nih.gov. The docking simulations help to identify the specific amino acids in the enzyme's active site that form crucial interactions with the ligand, thereby inhibiting the enzyme's function.

| Compound | Target Protein | Docking Score | Key Interactions |

|---|---|---|---|

| 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine | HIV Reverse Transcriptase | -10.67 nih.gov | Hydrophobic interactions with TRP229, Hydrogen bond interactions with LYS 101 nih.gov |

While docking provides a score that ranks potential binding poses, binding free energy calculations offer a more quantitative prediction of the binding affinity between a ligand and a protein. These calculations are more computationally intensive but provide more accurate estimates of how strongly a molecule will bind to its target nih.govnih.gov.

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from a set of molecular dynamics simulation snapshots. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to arrive at a final binding energy value (ΔG_bind) nih.gov. For example, in the development of inhibitors for bromodomain-containing protein 4 (BRD4), absolute binding free energy calculations have achieved high accuracy, demonstrating their potential in drug discovery rsc.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding pose from molecular docking and to observe conformational changes in both the ligand and the protein upon binding nih.govjchemlett.com.

For a complex involving a molecule like this compound, an MD simulation would start with the docked structure placed in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation then calculates the forces on each atom and how their positions and velocities change over a set period, typically nanoseconds to microseconds.

Analysis of the simulation trajectory can reveal:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions, researchers can determine if the binding is stable over time.

Key interactions: The persistence of specific hydrogen bonds or other interactions identified in docking can be tracked throughout the simulation.

Conformational changes: The simulation can show how the protein or ligand might adapt its shape to achieve a more favorable binding state.

Studies on related systems, such as zinc chloroquine complexes, have used ab initio MD simulations to understand the stable coordination structures in an aqueous solution, demonstrating the power of this technique to refine static models chemrxiv.org. Similarly, MD simulations have been performed on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) to confirm the stability of the docked poses and analyze the crucial interactions within the active site nih.gov.

Prediction of Pharmacokinetic Parameters (Drug-Likeness)

Computational methods are integral to modern drug discovery, providing early insights into the potential pharmacokinetic profile of a compound, often referred to as its "drug-likeness." These in silico models predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, helping to identify candidates with a higher probability of success in clinical trials. For this compound, while specific comprehensive studies are not extensively documented in publicly available literature, its pharmacokinetic parameters can be inferred by applying established computational models and by comparing it to structurally related quinoline derivatives that have undergone such analysis.

The assessment of drug-likeness is often guided by a set of rules, with Lipinski's Rule of Five being a cornerstone. This rule establishes that for a compound to likely be orally active, it should not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5 wikipedia.orgdrugbank.comunits.it.

Computational tools and web-based platforms, such as SwissADME, are frequently used to predict these and other pharmacokinetic properties semanticscholar.orgmdpi.comlongdom.org. These platforms analyze the chemical structure of a compound to estimate its physicochemical properties, lipophilicity, water-solubility, and potential to be a substrate or inhibitor of important enzymes like cytochromes P450.